

2-Hydroxyprop-2-enal chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to **2-Hydroxyprop-2-enal**: Properties, Tautomerism, and Biological Significance

Introduction

2-Hydroxyprop-2-enal, also known as the enol form of pyruvaldehyde (methylglyoxal), is a reactive organic compound with the chemical formula C₃H₄O₂. While the compound itself is a transient species, its stable keto tautomer, pyruvaldehyde, is a biologically significant dicarbonyl compound formed as a byproduct of glycolysis. This guide provides a comprehensive overview of the chemical and physical properties of **2-hydroxyprop-2-enal**, its relationship with pyruvaldehyde, experimental methodologies for its study, and the critical role of its keto form in cellular signaling and drug development.

Chemical and Physical Properties

Due to its transient nature, most experimental data pertains to its more stable keto tautomer, pyruvaldehyde (methylglyoxal). **2-Hydroxyprop-2-enal** exists in a rapid equilibrium with pyruvaldehyde, with the equilibrium strongly favoring the keto form.[1][2]

Table 1: Chemical Identifiers for 2-Hydroxyprop-2-enal[3]



Identifier	Value	
IUPAC Name	2-hydroxyprop-2-enal	
Synonyms	Enolaldehyde, Oxyacrolein	
CAS Number	73623-80-0	
Molecular Formula	C3H4O2	
SMILES	C=C(C=O)O	
InChI	InChl=1S/C3H4O2/c1-3(5)2-4/h2,5H,1H2	
InChlKey	QRFGDGZPNFSNCE-UHFFFAOYSA-N	

Table 2: Physical Properties (Primarily of

Pyruvaldehyde/Methylglyoxal)

Property	Value	Source
Molecular Weight	72.06 g/mol	[3]
Appearance	Clear yellow, slightly viscous liquid	[4][5]
Boiling Point	72 °C (at 760 mm Hg)	[4][6][7]
Melting Point	< 25 °C	[8][9]
Density	~1.19 - 1.20 g/mL at 20 °C	[5][9]
Water Solubility	Very soluble (>10 g/100 mL)	[4][5]
logP (Computed)	0.2	[3]

Keto-Enol Tautomerism

2-Hydroxyprop-2-enal is the enol tautomer of the α -ketoaldehyde pyruvaldehyde (methylglyoxal). Tautomers are constitutional isomers that readily interconvert, and this process often involves the migration of a proton.[2] The equilibrium between the keto and enol forms is



rapid and can be catalyzed by either acid or base.[10] For simple aldehydes and ketones, the keto form is significantly more stable and thus predominates at equilibrium.[1]

Figure 1: Keto-enol tautomerism of pyruvaldehyde.

Experimental Protocols

Due to its high reactivity and instability, **2-hydroxyprop-2-enal** is typically studied in situ after being generated from a precursor. It is not isolated as a stable compound for routine experiments.

Generation and Spectroscopic Analysis

A common method for generating and studying reactive intermediates like **2-hydroxyprop-2-enal** is through the decomposition of a precursor followed by immediate spectroscopic analysis. It has been identified as a decomposition product of glyceraldehyde at elevated temperatures, allowing for its study using techniques like millimetre-wave spectroscopy to analyze its rotational spectrum.

Methodology:

- Precursor Preparation: A sample of a suitable precursor, such as glyceraldehyde, is prepared.
- In-situ Generation: The precursor is heated (e.g., nozzle temperature of 135 °C) to induce decomposition, forming a mixture of products including 2-hydroxyprop-2-enal.
- Spectroscopic Measurement: The gaseous product mixture is immediately passed into the
 measurement cell of a spectrometer. For rotational spectroscopy, a millimetre-wave
 spectrometer is used to measure the absorption of radiation in the gigahertz frequency
 range.
- Data Analysis: The resulting spectrum, consisting of hundreds of rotational transitions, is analyzed to identify the unique spectral signature of 2-hydroxyprop-2-enal and determine its molecular structure and properties in the gas phase.





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Figure 2: Experimental workflow for spectroscopic analysis.

Biological Activity and Signaling Pathways

The primary biological relevance of this chemical entity stems from its keto tautomer, pyruvaldehyde (methylglyoxal). Methylglyoxal (MGO) is a highly reactive dicarbonyl compound formed endogenously, primarily from glycolytic intermediates.[11] An accumulation of MGO, often termed "dicarbonyl stress," is implicated in various pathologies, particularly diabetes and its complications.[6]

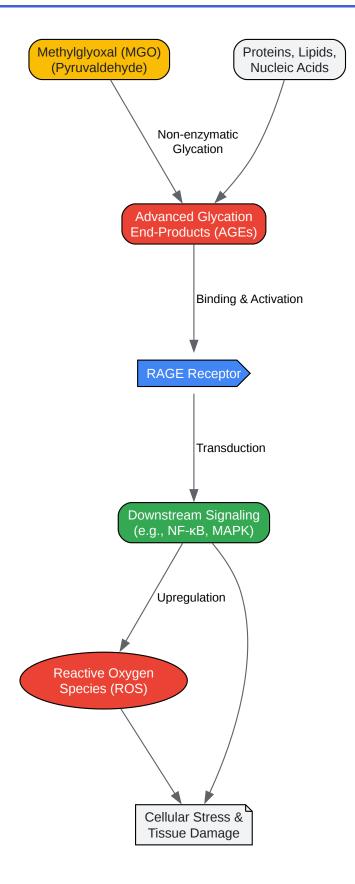
Formation of Advanced Glycation End-Products (AGEs)

MGO is a major precursor to the formation of Advanced Glycation End-Products (AGEs).[12] This occurs through a non-enzymatic reaction, known as the Maillard reaction, where the reactive carbonyl groups of MGO modify the free amino groups of proteins (especially on lysine and arginine residues), lipids, and nucleic acids.[13][14] This modification alters their structure and function, leading to cellular damage.

RAGE Signaling Pathway

The pathological effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End-Products (RAGE), a multi-ligand cell surface receptor.[11][13] The binding of AGEs to RAGE activates multiple downstream signaling cascades, including the activation of NADPH oxidase and the transcription factor NF-κB.[11][15] This signaling promotes a pro-inflammatory and pro-oxidant state, leading to increased production of reactive oxygen species (ROS), cytokine release, and cellular stress, which contribute to tissue damage and the progression of diseases like diabetic neuropathy, retinopathy, and atherosclerosis.[6] [11]





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Figure 3: Methylglyoxal-AGE-RAGE signaling pathway.



Conclusion for Researchers and Drug Development Professionals

While **2-hydroxyprop-2-enal** is a fleeting chemical species, understanding its properties is intrinsically linked to its far more stable and biologically potent keto tautomer, pyruvaldehyde (methylglyoxal). For researchers in drug development, the MGO-AGE-RAGE axis represents a critical therapeutic target. Strategies aimed at scavenging MGO, inhibiting AGE formation, or blocking RAGE signaling are actively being pursued for the treatment of diabetes, neurodegenerative diseases, and other age-related inflammatory conditions. The chemistry of this simple three-carbon aldehyde and its enol form thus provides a foundational understanding for tackling complex disease pathways.

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- To cite this document: BenchChem. [2-Hydroxyprop-2-enal chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15438648#2-hydroxyprop-2-enal-chemical-and-physical-properties]

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